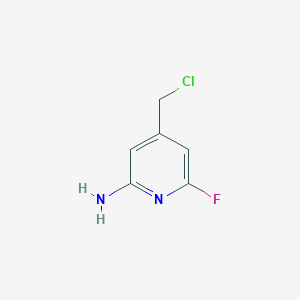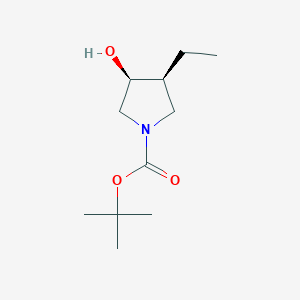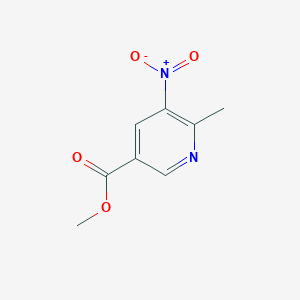![molecular formula C14H22F2N2O6 B13919084 Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B13919084.png)
Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 9,9-difluoro-2,6-diazaspiro[35]nonane-6-carboxylate oxalate is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a tert-butyl group, two fluorine atoms, and a diazaspiro nonane ring system
Vorbereitungsmethoden
The synthesis of tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate typically involves multiple steps. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the tert-butyl and difluoro groups. The final step involves the formation of the oxalate salt. Reaction conditions may include the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity .
Analyse Chemischer Reaktionen
Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It may be used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in these interactions are subject to ongoing research, and detailed studies are required to fully elucidate the molecular mechanisms .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate can be compared with other similar compounds, such as:
Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalic acid: Similar in structure but with different fluorine atom positions.
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride:
Eigenschaften
Molekularformel |
C14H22F2N2O6 |
|---|---|
Molekulargewicht |
352.33 g/mol |
IUPAC-Name |
tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid |
InChI |
InChI=1S/C12H20F2N2O2.C2H2O4/c1-10(2,3)18-9(17)16-5-4-12(13,14)11(8-16)6-15-7-11;3-1(4)2(5)6/h15H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
PXWDCMLPPCSOQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CNC2)(F)F.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13919051.png)






